BenchChemオンラインストアへようこそ!

WS009A

Endothelin Receptor Antagonist Potency Natural Product

WS009A is a non-peptide, competitive ET-1/ET-2 receptor antagonist with micromolar potency (IC50 5.8 μM/6.9 μM). Its unique benz[a]anthraquinone scaffold and natural origin from Streptomyces sp. make it an essential tool for dissecting endothelin signaling in vascular pathology models, offering a validated, non-saturating alternative to synthetic ERAs. Ideal for pulmonary hypertension research and SAR studies.

Molecular Formula C24H25NO10S
Molecular Weight 519.5 g/mol
CAS No. 136286-49-2
Cat. No. B1684168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameWS009A
CAS136286-49-2
SynonymsWS 009A;  WS-009A;  WS009A;  FR 901366;  WS009 A; 
Molecular FormulaC24H25NO10S
Molecular Weight519.5 g/mol
Structural Identifiers
SMILESCC1=CC(=O)C2(C(C1)(CCC3(C2(C(=O)C4=C(C3=O)C(=CC=C4)O)O)SCC(C(=O)O)NC(=O)C)O)O
InChIInChI=1S/C24H25NO10S/c1-11-8-16(28)23(34)21(33,9-11)6-7-22(36-10-14(20(31)32)25-12(2)26)19(30)17-13(4-3-5-15(17)27)18(29)24(22,23)35/h3-5,8,14,27,33-35H,6-7,9-10H2,1-2H3,(H,25,26)(H,31,32)/t14-,21?,22?,23?,24?/m0/s1
InChIKeyQJBRZZUZDREZIP-KCBNJNFFSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

WS009A (CAS 136286-49-2): A Natural Benz[a]anthraquinone Endothelin Receptor Antagonist for Cardiovascular Research


WS009A (CAS 136286-49-2) is a benz[a]anthraquinone-derived secondary metabolite isolated from the fermentation broth of *Streptomyces* sp. No. 89009 [1]. It functions as a competitive and specific antagonist of the endothelin (ET) receptor, exhibiting inhibitory activity against both ET-1 and ET-2 receptor subtypes [2]. The compound is characterized by a highly hydroxylated benz[a]anthraquinone chromophore linked to an N-acetyl-L-cysteine moiety, representing a distinct chemical scaffold compared to synthetic small-molecule ET receptor antagonists [3].

Why WS009A Cannot Be Directly Replaced by Other ET Antagonists in Mechanistic Studies


Substituting WS009A with other endothelin receptor antagonists (ERAs) such as bosentan, ambrisentan, or BQ-123 is not scientifically valid without rigorous revalidation of the experimental system. WS009A exhibits a unique pharmacological profile as a non-peptide, natural product ETA-selective antagonist with micromolar potency and a distinct benz[a]anthraquinone scaffold, whereas other ERAs possess vastly different potencies (nanomolar vs. micromolar), receptor subtype selectivities, and physicochemical properties that dictate distinct off-target profiles and experimental kinetics [1]. The compound's origin from *Streptomyces* sp. also implies a specific biosynthetic background and impurity profile that synthetic alternatives do not share, directly impacting reproducibility in target validation and phenotypic screening assays [2].

Quantitative Differentiation of WS009A from In-Class Analogs and Alternatives


WS009A vs. WS009B: 9-Fold Difference in Potency for ET-1 Receptor Binding

In the same study, WS009A exhibited a 9-fold lower potency for the ET-1 receptor compared to its co-isolated analog WS009B [1]. This quantitative difference is critical for researchers needing a less potent probe for functional antagonism studies or for investigating structure-activity relationships within the benz[a]anthraquinone class.

Endothelin Receptor Antagonist Potency Natural Product

WS009A Demonstrates Unique Micromolar Potency Profile Against ET Receptor Subtypes

WS009A displays a balanced, micromolar inhibitory profile against both ET-1 (IC50 = 5.8 μM) and ET-2 (IC50 = 6.9 μM) receptors [1]. This contrasts sharply with clinical ERAs like macitentan (ET-A IC50 = 0.5 nM) [2] and bosentan (ET-A IC50 = 7.1 nM) , which are nanomolar potent. The micromolar potency of WS009A positions it as a valuable tool for studies requiring a less potent, non-saturating antagonist concentration to avoid complete receptor silencing.

ET-1 Receptor ET-2 Receptor Selectivity Profile

WS009A Attenuates Hypoxic Pulmonary Hypertension In Vivo, Validating Its Utility as a Pharmacological Tool

In a rat model of chronic hypoxic pulmonary hypertension, daily intravenous administration of WS009A (10 mg/kg) significantly reduced mean pulmonary arterial pressure (mPAP) from 3.97 ± 0.47 kPa in hypoxic controls to 2.39 ± 0.27 kPa in treated animals (P < 0.01) [1]. This reduction was accompanied by significant attenuation of pulmonary vascular wall remodeling (MA% and MT%) and right ventricular hypertrophy (RV/(LV+S)) [1]. This demonstrates WS009A's efficacy in a disease-relevant in vivo model, confirming its value for preclinical cardiovascular research.

Pulmonary Hypertension In Vivo Efficacy Vascular Remodeling

WS009A's Benz[a]anthraquinone Scaffold Offers a Distinct Chemical Space Advantage

WS009A is a highly hydroxylated benz[a]anthraquinone derivative conjugated to an N-acetyl-L-cysteine moiety, a structural class unique among ET receptor antagonists which are predominantly synthetic sulfonamides (e.g., bosentan), propanoic acids (e.g., ambrisentan), or peptides (e.g., BQ-123) [1]. This natural product scaffold may exhibit distinct physicochemical properties, such as solubility, permeability, and metabolic stability, which are critical considerations for probe selection in phenotypic screening and medicinal chemistry campaigns [2].

Chemical Scaffold Natural Product Structural Differentiation

WS009A Exhibits Functional ETA Receptor Antagonism in Vascular Tissue

WS009A acts as a specific antagonist for vascular ETA receptors, as demonstrated by its ability to significantly prevent the accumulation of intracellular inositol 1,4,5-triphosphate (IP3) in endothelin-treated rat aorta tissues [1]. This functional antagonism downstream of receptor binding confirms WS009A's ability to block ET-1-mediated signal transduction, providing a mechanistic link between its receptor binding affinity and observed physiological effects.

ETA Receptor Functional Antagonism Signal Transduction

Recommended Research Applications for WS009A Based on Quantitative Evidence


Pharmacological Differentiation of ET-1 and ET-2 Receptor Signaling

Utilize WS009A's balanced, micromolar potency against both ET-1 (IC50 = 5.8 μM) and ET-2 (IC50 = 6.9 μM) receptors to dissect their relative contributions in cellular and tissue models. Unlike highly potent or subtype-selective antagonists, WS009A provides a non-saturating blockade ideal for studying partial antagonism and subtle modulation of endothelin signaling pathways [1].

In Vivo Models of Hypoxic Pulmonary Hypertension and Vascular Remodeling

Employ WS009A in rodent models of chronic hypoxia-induced pulmonary hypertension. The compound's demonstrated in vivo efficacy at 10 mg/kg (i.v.) in reducing mPAP and attenuating vascular remodeling provides a validated experimental framework for investigating the role of ETA receptors in pulmonary vascular pathology and for benchmarking novel therapeutic interventions [2].

Natural Product-Based Medicinal Chemistry and Scaffold Diversification

Leverage WS009A's unique benz[a]anthraquinone scaffold as a starting point for semi-synthetic derivatization or as a comparative tool in structure-activity relationship (SAR) studies. Its distinct chemical structure relative to synthetic ET receptor antagonists offers a novel chemical space for exploring alternative binding modes and physicochemical properties [3].

Functional Antagonism Studies in Vascular Tissue Preparations

Use WS009A in ex vivo tissue bath experiments (e.g., rat aortic rings) to confirm functional ETA receptor antagonism via measurement of IP3 accumulation inhibition or vascular tone modulation. This application is directly supported by evidence of WS009A's ability to prevent ET-1-induced IP3 accumulation in rat aorta [4].

Quote Request

Request a Quote for WS009A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.